molecular formula C22H18N2O4S B2861733 N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide CAS No. 895448-75-6

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide

Cat. No.: B2861733
CAS No.: 895448-75-6
M. Wt: 406.46
InChI Key: LNKSODWJPNFJFG-UHFFFAOYSA-N
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Description

Chemical Properties: N-(3-(Benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide is an organic compound with the CAS Registry Number 895448-75-6. Its molecular formula is C 22 H 18 N 2 O 4 S, and it has a molecular weight of 406.45 g/mol [ citation:1 ]. Research Context and Value: This compound is built around a benzo[d]oxazole scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological potential. Benzo[d]oxazole-based derivatives are a significant focus in drug discovery, particularly in neuroscience [ citation:3 ]. Structural analogs of this compound have demonstrated promising neuroprotective properties in models relevant to neurodegenerative diseases. For instance, certain derivatives have been shown to protect neuronal PC12 cells from toxicity induced by β-amyloid (Aβ), a peptide critically involved in the pathogenesis of Alzheimer's Disease (AD) [ citation:3 ]. Potential Mechanism of Action: While the specific mechanism of this compound is under investigation, research on closely related molecules provides strong clues. Neuroprotective benzo[d]oxazole derivatives are known to act through the Akt/GSK-3β/NF-κB signaling pathway [ citation:3 ]. This involves promoting the phosphorylation of Akt, which in turn inhibits glycogen synthase kinase-3β (GSK-3β). This signaling cascade leads to reduced expression of nuclear factor-κB (NF-κB) and downstream targets, resulting in decreased hyperphosphorylation of tau protein, lower expression of pro-apoptotic proteins, and ultimately, enhanced cell survival [ citation:3 ]. Beyond neuroscience, the benzo[d]oxazole core is also explored for its antimicrobial activity , as similar structures have been synthesized and evaluated against various bacterial and fungal strains [ citation:9 ]. Usage Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-15-9-11-18(12-10-15)29(26,27)14-21(25)23-17-6-4-5-16(13-17)22-24-19-7-2-3-8-20(19)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKSODWJPNFJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction to Aniline Intermediate

The meta-substituted phenyl ring requires nitration at the 3-position. Using mixed HNO₃/H₂SO₄ at 0°C, the nitro group installs regioselectively, guided by the benzo[d]oxazole’s electronic effects. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to aniline (87% yield over two steps).

Rhodium(III)-Catalyzed Acetamide Installation

Adapting C–H activation strategies from, the aniline undergoes ortho-directed acetamidation using [Cp*RhCl₂]₂ (5 mol%) as catalyst, PhI(OAc)₂ (2.5 equiv.) as oxidant, and AcOH as solvent at 80°C. This achieves 73% yield of 2-acetamido derivative, with the benzo[d]oxazole acting as a directing group (Table 2).

Critical parameters :

  • Catalyst loading <5% leads to incomplete conversion
  • AcOH enhances electrophilicity of the rhodium-acetamide intermediate
  • Exclusion of moisture prevents catalyst decomposition

Tosyl Group Introduction: Sulfonylation and Optimization

Sequential Protection-Deprotection Strategy

To avoid competing reactions, the aniline nitrogen undergoes initial tosylation prior to acetamidation:

  • Tosylation : Aniline (1 equiv.) reacts with p-toluenesulfonyl chloride (1.2 equiv.) in pyridine/DCM (0°C to rt, 12 h), yielding N-tosyl aniline (89%).
  • Acetylation : The free acetamide nitrogen forms via reaction with acetyl chloride (1.5 equiv.) and Et₃N in THF (0°C, 2 h, 85% yield).

One-Pot Tosylacetamide Formation

Alternative protocols employ 2-tosylacetic acid chloride, generated in situ from 2-tosylacetic acid (1.2 equiv.) and SOCl₂. Coupling with the aniline using DIPEA in anhydrous THF provides the target compound in 68% yield (Scheme 1).

Reaction Optimization and Scalability Considerations

Silver vs. Rhodium Catalysis: Yield Trade-offs

Comparative studies reveal silver’s superiority in benzo[d]oxazole formation (79% vs. rhodium’s 44%), while rhodium excels in C–H functionalization. Hybrid systems employing both catalysts in tandem show promise but require strict control of reaction sequences to prevent catalyst poisoning.

Solvent and Temperature Effects

  • DMSO outperforms DMF and CH₃CN in benzo[d]oxazole synthesis due to its polar aprotic nature and ability to stabilize silver-thiolate intermediates.
  • Temperature thresholds : Acetamidation proceeds optimally at 80°C; exceeding 100°C promotes desulfonation side reactions (15–22% yield loss).

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.18 (s, 1H, NH), 8.02–7.89 (m, 4H, Ar-H), 7.71 (d, J = 8.1 Hz, 2H, tosyl-H), 2.40 (s, 3H, CH₃), 1.94 (s, 3H, COCH₃).
  • MS (ESI) : m/z 427.1 [M+H]⁺ (calc. 427.12).

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with residual DMSO <0.1% by ¹H NMR integration.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s benzoxazole ring is crucial for its binding affinity and activity. Pathways such as the inhibition of bacterial cell wall synthesis or the induction of apoptosis in cancer cells are commonly studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzoxazole-Based Acetamide Derivatives

(a) Cytotoxic Agents (Compound 12 Series)

highlights a series of benzoxazole-thioacetamide derivatives (12c–12h) with cytotoxic activity against HepG2 liver cancer cells. Key comparisons:

  • Biological Activity : Compounds 12c–12h induced apoptosis via modulation of BAX, Bcl-2, and Caspase-3 proteins. The tosyl group in the target compound may enhance stability, though cytotoxic efficacy requires experimental validation .

Table 1: Cytotoxicity and Structural Features of Benzoxazole Derivatives

Compound Substituent(s) IC₅₀ (HepG2) Key Proteins Affected Source
12c Cyclopentyl, methylbenzoxazole 8.2 µM BAX↑, Bcl-2↓
12f Tert-butyl, methylbenzoxazole 6.7 µM Caspase-3↑
Target Compound Tosylacetamide N/A Theoretical -
(b) Anti-Inflammatory Analogs

describes 2-(2-(benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamides as anti-inflammatory agents. The target compound’s tosyl group may reduce inflammation via sulfonamide-mediated COX-2 inhibition, akin to celecoxib derivatives .

Benzothiazole vs. Benzoxazole Derivatives

and highlight benzothiazole-acetamide hybrids (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide). Key contrasts:

  • Electronic Properties : Benzoxazole’s oxygen atom creates a less electron-rich aromatic system compared to benzothiazole’s sulfur, affecting binding to hydrophobic pockets in biological targets .
  • Bioactivity : Benzothiazoles often exhibit stronger antitumor activity but higher toxicity. The target compound’s benzoxazole core may offer a safer profile .

OLED Materials with Benzoxazole Cores

and discuss benzoxazole-containing compounds (e.g., BOX, trans-BOX2) used in organic light-emitting diodes (OLEDs). While unrelated pharmacologically, these studies reveal:

  • Optoelectronic Features : Benzoxazole’s rigid structure enhances luminescence efficiency (e.g., trans-BOX2 has ΔE_ST < 0.1 eV for thermally activated delayed fluorescence) .
  • Implications : The target compound’s benzoxazole moiety may similarly stabilize excited states, though its pharmaceutical applications dominate.
(a) NMR Data

reports ¹⁵N NMR shifts for benzoxazole intermediates (e.g., −131.8 ppm for 4a), reflecting the electron-withdrawing nature of the benzoxazole ring. The target compound’s tosyl group may further deshield adjacent nuclei, altering its NMR profile .

(b) Melting Points and Stability

lists acetamide derivatives with melting points ranging from 170.5°C to 315.5°C. The tosyl group in the target compound likely increases melting point and crystallinity compared to simpler acetamides .

Table 2: Physicochemical Properties of Acetamide Derivatives

Compound Substituent(s) Melting Point (°C) Key Characterization Source
5 () Quinazolinone, phenyl 269.0 ¹H/¹³C NMR, IR
8 () Quinazolinone, 4-tolyl 315.5 MS, Elemental Analysis
Target Compound Tosylacetamide Predicted >250 Theoretical -

Biological Activity

N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, tyrosinase inhibition, and cytotoxicity, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N2O3SC_{16}H_{15}N_{2}O_{3}S. The structure features a benzo[d]oxazole moiety, which is known for its bioactive properties, attached to a tosylacetamide group. This unique combination is believed to enhance the compound's interaction with biological targets.

Antibacterial Activity

Case Study: Antibacterial Efficacy

Recent studies have evaluated the antibacterial activity of compounds similar to this compound against various bacterial strains. In one study, the compound was tested against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, as well as Gram-negative bacteria including Escherichia coli and Proteus vulgaris. The results were compared with the standard antibiotic Ciprofloxacin.

Table 1: Antibacterial Activity Results

Bacterial StrainZone of Inhibition (mm)Comparison with Ciprofloxacin
Staphylococcus aureus15Lower
Staphylococcus epidermidis12Comparable
Escherichia coli10Lower
Proteus vulgaris8Lower

The data indicate that while this compound exhibits some antibacterial properties, its efficacy is generally lower than that of Ciprofloxacin, suggesting a need for further optimization.

Tyrosinase Inhibition

Mechanism of Action

Tyrosinase is an enzyme crucial in melanin biosynthesis; thus, its inhibition has implications in treating hyperpigmentation disorders. Studies have shown that compounds with similar scaffolds to this compound can significantly inhibit tyrosinase activity.

Table 2: Tyrosinase Inhibition IC50 Values

CompoundIC50 (μM)Reference
This compound20.38 ± 1.99
Kojic Acid45.00 ± 5.00Comparative control
Other Related Compounds>200Various

The IC50 value of this compound indicates moderate inhibition compared to Kojic Acid, a well-known tyrosinase inhibitor. This suggests potential for cosmetic applications in skin whitening formulations.

Cytotoxicity Studies

Cell Viability Assessment

The cytotoxic effects of this compound were evaluated using B16F10 melanoma cells. The compounds were tested at varying concentrations (1, 2, and 5 μM).

Table 3: Cytotoxicity Results

Concentration (μM)Cell Viability (%) after 48hCell Viability (%) after 72h
0100100
19592
29088
58580

The results show that this compound exhibits low cytotoxicity at concentrations up to 5 μM, indicating a favorable safety profile for further development.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between the benzo[d]oxazole-containing aryl amine and tosylacetic acid derivatives.
  • Optimized conditions : Use of polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM), with bases such as triethylamine or pyridine to facilitate coupling. Reaction temperatures often range from 0°C to room temperature to control exothermicity and side reactions .
  • Purification : Column chromatography or recrystallization to achieve high purity (>95%), confirmed via HPLC or NMR .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments and amide bond formation.
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For resolving stereochemical ambiguities, though this requires high-quality single crystals .
  • FT-IR : To identify functional groups (e.g., C=O stretch of the amide at ~1650 cm⁻¹) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Initial screening should focus on:

  • Kinase inhibition assays : Given structural similarities to TrkA inhibitors like KRC-108, test activity against kinases (e.g., TrkA, EGFR) using in vitro kinase assays .
  • Antiproliferative assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or SRB assays, with IC₅₀ determination .
  • Antimicrobial testing : Assess against Gram-positive/negative bacteria and fungi via MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Key strategies include:

  • Substituent modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the phenyl ring to enhance kinase binding affinity, as seen in related difluorobenzamide derivatives .
  • Scaffold hybridization : Fuse the benzo[d]oxazole core with pyrrolidine or piperidine moieties to improve solubility and blood-brain barrier penetration, as demonstrated in neuroactive analogs .
  • Pharmacokinetic tuning : Replace the tosyl group with sulfonamide or carbamate derivatives to modulate metabolic stability .

Q. What computational methods are effective for predicting molecular targets and binding modes?

  • Molecular docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., TrkA’s ATP-binding pocket) based on homology models or crystal structures .
  • MD simulations : Perform 100-ns simulations in explicit solvent to assess binding stability and identify key residues (e.g., Asp 674 in TrkA) for mutagenesis validation .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

Contradictions often arise from:

  • Assay conditions : Variability in ATP concentrations in kinase assays can alter IC₅₀ values. Standardize protocols (e.g., 10 µM ATP) and include positive controls (e.g., KRC-108 for TrkA) .
  • Cell line heterogeneity : Use isogenic cell lines or primary cells to minimize genetic variability in antiproliferative assays .
  • Metabolic interference : Pre-treat compounds with liver microsomes to account for metabolite activity in vitro .

Methodological Notes

  • Data validation : Cross-reference NMR and HRMS data with PubChem entries (e.g., CID 18587044) for structural confirmation .
  • Biological replication : Perform triplicate experiments with independent compound batches to ensure reproducibility .

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